Furaltadone hydrochloride

Description

Genesis and Early Academic Inquiry into Furaltadone (B92408) Hydrochloride

Furaltadone was first patented in 1957. wikipedia.org Early research into furaltadone hydrochloride, also known by synonyms such as Altafur, highlighted its potential as a systemic antibacterial agent. wikipedia.orgnih.gov It was introduced to the US market in 1959. wikipedia.org Initial studies investigated its efficacy against a variety of bacterial infections. wikipedia.org

Evolution of Research Trajectories Amidst Regulatory Developments

The path of this compound research has been significantly shaped by regulatory actions stemming from concerns about its potential health risks.

Initial Research Focus in Veterinary Sciences

The primary application of this compound has been in the veterinary field. fengchengroup.comontosight.ai Research extensively focused on its use in poultry to treat and control various diseases. fengchengroup.comnih.govresearchgate.netnih.gov Studies demonstrated its effectiveness against avian vibrionic hepatitis and chronic respiratory disease complex in chickens. researchgate.netnih.gov It was also investigated for treating infections like salmonellosis, fowl typhoid, and colibacillosis in poultry and other farm animals. fengchengroup.comncats.iosico.be The water solubility of this compound was a key advantage, allowing for administration in drinking water. researchgate.netsico.be

Early Veterinary Research Findings on this compound

| Application | Key Findings | References |

|---|---|---|

| Avian Vibrionic Hepatitis | Effective in treating outbreaks. | researchgate.netnih.gov |

| Chronic Respiratory Disease (CRD) | Shown to be effective in managing the disease complex. | researchgate.netnih.gov |

| Salmonellosis | Used for treatment and control of salmonella infections in poultry. | ncats.iosico.bemedchemexpress.com |

Impact of Regulatory Actions on Research Priorities

Concerns over the potential carcinogenic and mutagenic effects of nitrofuran residues in food products led to significant regulatory actions. wikipedia.orgnih.govgao.gov In 1993, the European Union banned the use of furaltadone in food-producing animals. wikipedia.orgfao.orgresearchgate.net The United States Food and Drug Administration (FDA) also prohibited the use of furaltadone in 1985 and later withdrew approvals for most other nitrofuran drugs. fao.org These regulatory changes drastically shifted research priorities away from its use in food animals. gao.govfao.org Consequently, research has more recently focused on developing sensitive analytical methods for detecting its residues in food products to enforce these bans. researchgate.netresearchgate.netnih.gov

Classification within Nitrofuran Antibiotics Research

This compound is classified as a nitrofuran antibiotic. wikipedia.orgnih.govncats.io This class of synthetic antibiotics is characterized by a 5-nitrofuran ring, which is crucial for their antibacterial activity. wikipedia.org Research within this class often involves comparative studies of different nitrofuran derivatives, such as furazolidone (B1674277), nitrofurazone (B1679002), and nitrofurantoin, to understand their mechanisms of action, efficacy, and safety profiles. researchgate.netresearchgate.netmdpi.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Furaltadone |

| Furazolidone |

| Nitrofurazone |

| Nitrofurantoin |

| Levo-furaltadone-hydrochloride |

| Nihydrazone |

| 3-amino-2-oxazolidinone (AOZ) |

| 3-amino-5-methylmorpholino-2-oxazolidinone (AMOZ) |

| 1-aminohydantoin (AHD) |

| Semicarbazide (SEM) |

| 3,5-dinitrosalicylic acid hydrazide (DNSH) |

| Nifursol |

| Moxnidazole hydrochloride |

| Chloramphenicol |

| Nifuroxazide |

| Nifuraldezone |

| Nitrovin |

| 4-Hydroxybenzhydrazide (HBH) |

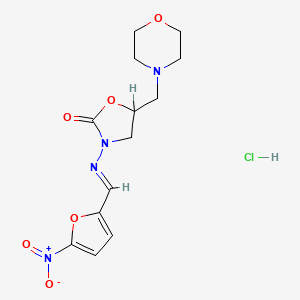

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

2818-22-6 |

|---|---|

Molecular Formula |

C13H17ClN4O6 |

Molecular Weight |

360.75 g/mol |

IUPAC Name |

(5R)-5-(morpholin-4-ylmethyl)-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one;hydrochloride |

InChI |

InChI=1S/C13H16N4O6.ClH/c18-13-16(14-7-10-1-2-12(22-10)17(19)20)9-11(23-13)8-15-3-5-21-6-4-15;/h1-2,7,11H,3-6,8-9H2;1H/b14-7+;/t11-;/m1./s1 |

InChI Key |

PPSVFZXMDMUIGB-QCKCDBGISA-N |

SMILES |

C1COCCN1CC2CN(C(=O)O2)N=CC3=CC=C(O3)[N+](=O)[O-].Cl |

Isomeric SMILES |

C1COCCN1C[C@@H]2CN(C(=O)O2)/N=C/C3=CC=C(O3)[N+](=O)[O-].Cl |

Canonical SMILES |

C1COCCN1CC2CN(C(=O)O2)N=CC3=CC=C(O3)[N+](=O)[O-].Cl |

Related CAS |

139-91-3 (Parent) |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Reactivity Studies of Furaltadone Hydrochloride

Modern Synthetic Pathways and Process Optimization

Modern synthetic strategies for Furaltadone (B92408) hydrochloride have focused on improving efficiency, yield, and scalability while minimizing environmental impact. A significant advancement has been the development of one-step condensation reactions.

One-Step Condensation Reactions

A key modern approach involves the acid-catalyzed condensation of 5-nitrofurfural diacetate and morpholinomethylene amino oxazolone (B7731731) in the presence of hydrochloric acid. google.com This method streamlines the process by reducing a two-step reaction into a single step. google.com The hydrochloric acid acts as a catalyst, facilitating the nucleophilic attack of the morpholinomethylene amino oxazolone on the electrophilic carbonyl group of the 5-nitrofurfural diacetate.

Comparative Analysis of Synthetic Efficiencies

This one-step process has demonstrated a significant increase in yield, reaching 85-90% based on the morpholinomethylene amino oxazolone. google.com This is a substantial improvement over historical methods, which were often plagued by lower yields due to the multi-step nature of the synthesis. The simplification of the process by eliminating intermediate isolation steps also contributes to the enhanced efficiency.

Industrial Scalability Considerations in Research Synthesis

For industrial-scale production, several factors are crucial. The use of jacketed reactors allows for precise temperature control, which is important for managing the exothermic condensation reaction. Condenser systems are employed to minimize solvent loss during reflux. Furthermore, waste management is a key consideration, with processes in place for ethanol (B145695) recovery through distillation and neutralization of spent hydrochloric acid.

Historical Synthetic Approaches and Their Limitations

Prior to the development of one-step methods, the synthesis of Furaltadone hydrochloride was a more complex, multi-step process. This typically involved the sequential formation of the nitrofuran ring, followed by the incorporation of the morpholinomethyl side chain, and finally, precipitation of the hydrochloride salt.

Chemical Transformations and Derivative Formation of this compound

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution, leading to the formation of different derivatives.

Oxidation Reactions of this compound

Studies have shown that Furaltadone can undergo N-oxidation of the tertiary nitrogen in the morpholino ring. anses.fr In the presence of persulfate, UV irradiation can lead to the degradation of Furaltadone, with a proposed mechanism involving the formation of 5-hydroxymethylene-2(5H)-furanone and nitric oxide as primary intermediates. researchgate.net Electrochemical studies have also investigated the oxidation of Furaltadone, noting a weak redox peak corresponding to the conversion of hydroxylamine (B1172632) to a nitroso derivative through a two-electron, two-proton transfer reaction. mdpi.com

Reduction Reactions of this compound

The primary site of reduction in furaltadone is the nitro group on the furan (B31954) ring. This transformation can be achieved through both electrochemical and chemical methods, leading to the formation of key metabolites.

The electrochemical reduction of this compound involves the conversion of the nitro group (R-NO₂) to a hydroxylamine group (R-NHOH). mdpi.commdpi.com This process is an irreversible reduction that occurs at the cathode. mdpi.com The reaction mechanism involves the transfer of four electrons and four protons (4e⁻, 4H⁺) to the nitro group. mdpi.commdpi.com This electrochemical behavior is often exploited for the analytical determination of furaltadone using voltammetric techniques. mdpi.commdpi.comresearchgate.net

Chemical reduction of this compound can be performed to yield its primary metabolite, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ). One documented method involves the use of zinc powder in an acetonitrile (B52724)/methanol (B129727) solution, with the pH adjusted to approximately 5.0 using hydrochloric acid. tandfonline.com The reaction is carried out at 40°C. tandfonline.com In this reaction, the nitro group is fully reduced to an amino group (-NH₂), forming AMOZ, which is a key marker residue for the detection of furaltadone use in food products. tandfonline.comresearchgate.net

| Reduction Method | Reagents and Conditions | Major Product | Reference(s) |

| Electrochemical Reduction | Cathodic potential, various electrodes (e.g., SPCE, GCE), pH 7 | 5-(morpholinomethyl)-3-((5-(hydroxylamino)-2-furyl)methyleneamino)oxazolidin-2-one | mdpi.commdpi.comresearchgate.net |

| Chemical Reduction | Zinc powder, acetonitrile/methanol, HCl (pH ~5.0), 40°C | 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ) | tandfonline.com |

Substitution Reactions and this compound Derivatives

The primary route for the synthesis of furaltadone derivatives involves the chemical modification of its main reduction product, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ). The amino group of AMOZ serves as a reactive handle for various substitution reactions, particularly condensation reactions with aldehydes to form Schiff bases (imines). These derivatives are often synthesized as haptens for the development of immunoassays. researchgate.netresearchgate.netqub.ac.uk

A common synthetic strategy involves the reaction of AMOZ with various carboxybenzaldehyde derivatives. For instance, novel haptens have been synthesized by reacting AMOZ with 3-carboxybenzaldehyde, 4-carboxybenzaldehyde, 2-(3-formylphenoxy)acetic acid, and 2-(4-formylphenoxy)acetic acid in methanol at room temperature. qub.ac.uknih.gov These reactions result in the formation of an imine bond between the amino group of AMOZ and the aldehyde group of the benzaldehyde (B42025) derivative. These hapten derivatives can then be conjugated to carrier proteins for antibody production. researchgate.netqub.ac.uk

Another example is the derivatization of AMOZ with 2-oxoacetic acid, which also proceeds via the formation of an imine, to create a heterologous coating hapten for use in competitive immunoassays. qub.ac.uknih.gov The synthesis of a nitrophenyl derivative of AMOZ (NPAMOZ) is achieved by reacting AMOZ with 3-nitrobenzaldehyde, a reaction utilized in the development of highly sensitive enzyme-linked immunosorbent assays (ELISAs). researchgate.net

| AMOZ Derivative | Reagents | Reaction Type | Reference(s) |

| CPAMOZ (Carboxyphenyl derivative) | 4-Carboxybenzaldehyde or 3-Carboxybenzaldehyde, methanol | Condensation (Imine formation) | researchgate.netqub.ac.uk |

| Phenoxyacetic acid derivative | 2-(4-formylphenoxy)acetic acid or 2-(3-formylphenoxy)acetic acid, methanol | Condensation (Imine formation) | qub.ac.uknih.gov |

| Oxoacetic acid derivative | 2-Oxoacetic acid, methanol | Condensation (Imine formation) | qub.ac.uknih.gov |

| NPAMOZ (Nitrophenyl derivative) | 3-Nitrobenzaldehyde | Condensation (Imine formation) | researchgate.net |

Mechanistic Research on the Biological Activity of Furaltadone Hydrochloride

Molecular Mechanisms of Action in Bacterial Systems

The antibacterial efficacy of furaltadone (B92408) hydrochloride is rooted in its ability to disrupt essential cellular processes within bacteria. This is achieved through a multi-faceted approach that targets bacterial DNA and key enzymatic pathways.

Furaltadone hydrochloride exerts its antibacterial effect by causing significant damage to bacterial DNA. nbinno.comnbinno.com Once inside the bacterial cell, the compound's activated form induces breaks in the DNA backbone. nbinno.com This damage to the genetic material critically hampers the bacteria's ability to replicate their DNA and transcribe genetic information, which are essential processes for survival and proliferation. nbinno.com The resulting disruption of DNA synthesis and repair mechanisms ultimately leads to bacterial cell death. nbinno.com Studies on related nitrofurans, such as furazolidone (B1674277), have shown the formation of interstrand cross-links in bacterial DNA, leading to a state where over 80% of the DNA becomes reversibly bihelical. nih.gov This type of DNA damage is particularly challenging for bacterial repair systems to resolve. The sensitivity of bacterial strains with deficient DNA repair mechanisms (e.g., uvr- and rec-) to nitrofurans underscores the importance of DNA damage and the subsequent inhibition of repair pathways in their mode of action. nih.gov

Furaltadone, like other nitrofurans, is a prodrug that requires intracellular activation to exert its antimicrobial effects. nih.gov This activation is carried out by bacterial nitroreductases, which are flavoproteins that reduce the 5-nitro group of the furan (B31954) ring. wikipedia.org In Escherichia coli, two primary Type I oxygen-insensitive nitroreductases, NfsA and NfsB, are responsible for this process. nih.gov These enzymes catalyze a two-electron reduction of the nitro group, a critical step in the generation of the cytotoxic metabolites. researchgate.net Interestingly, furazolidone, a closely related nitrofuran, retains some antibacterial activity even in E. coli strains lacking both NfsA and NfsB, suggesting the existence of other activating enzymes. nih.gov Subsequent research has identified AhpF, a component of the antioxidant alkyl hydroperoxide reductase, as a novel 5-nitrofuran-activating enzyme in E. coli. nih.gov The reduction of the nitro group is a pivotal event, as the reduced intermediates are highly reactive and responsible for the subsequent cellular damage.

The enzymatic reduction of the nitro group on the furan ring of furaltadone leads to the formation of a cascade of highly reactive intermediates. wikipedia.orgnih.gov These intermediates are the ultimate effectors of the compound's antibacterial activity. Among these are nitroso and hydroxylamine (B1172632) derivatives, which are unstable and readily react with cellular macromolecules. mdpi.com For the related nitrofuran furazolidone, an open-chain acrylonitrile (B1666552) derivative has been identified as a key reactive intermediate. nih.gov This intermediate is capable of forming covalent bonds with various cellular components, including proteins, by targeting thiol groups on cysteine residues. nih.gov It is this indiscriminate reactivity with essential biomolecules, particularly DNA and proteins, that leads to the widespread cellular dysfunction and ultimately, the bactericidal effect of furaltadone. nbinno.comwikipedia.org The generation of these toxic intermediates within the bacterial cell ensures a targeted and potent antimicrobial action. nih.gov

Protozoal Activity Mechanisms of this compound

This compound has demonstrated significant efficacy against certain protozoan parasites, most notably Eimeria species, the causative agents of coccidiosis in poultry. nbinno.com While the precise molecular mechanism of furaltadone against protozoa is not as extensively detailed as its antibacterial action, it is understood to interfere with the parasite's metabolic processes. nih.gov Synthetic anticoccidial agents typically function by inhibiting critical biochemical pathways within the parasite. nih.gov A common target for such drugs is the folic acid synthesis pathway. nih.gov Coccidia, like many other apicomplexan parasites, are believed to be incapable of utilizing pre-formed folic acid from the host and must synthesize it de novo. nih.gov Drugs that inhibit key enzymes in this pathway, such as dihydropteroate (B1496061) synthetase or dihydrofolate reductase, effectively block the production of tetrahydrofolate, a crucial co-factor for DNA synthesis and cell replication, thereby arresting the parasite's development. nih.gov It is plausible that furaltadone exerts its antiprotozoal effects through a similar mechanism of metabolic interference, disrupting essential pathways required for the parasite's survival and proliferation within the host's intestinal cells.

Immunomodulatory Effects and Cellular Signaling Pathway Research

Beyond its direct antimicrobial activities, this compound has been shown to possess immunomodulatory properties. nbinno.com These effects are particularly evident in the context of allergic responses and involve the modulation of key cellular signaling pathways in immune cells.

Research has demonstrated that furaltadone can suppress IgE-mediated allergic responses by targeting mast cells, which are critical players in the allergic cascade. nih.gov In vitro studies have shown that furaltadone inhibits the degranulation of mast cells stimulated by an antigen, with a half-maximal inhibitory concentration (IC50) of approximately 3.9 μM. nih.gov This inhibition of degranulation prevents the release of inflammatory mediators such as histamine (B1213489).

Furthermore, furaltadone has been found to suppress the production of the pro-inflammatory cytokines tumor necrosis factor (TNF)-α and interleukin (IL)-4 in a concentration-dependent manner. nih.gov The underlying mechanism for these inhibitory effects is the suppression of the Lyn/Syk signaling pathway. nih.gov Lyn and Syk are tyrosine kinases that play a crucial role in the initial stages of mast cell activation following the cross-linking of IgE receptors. embopress.org By inhibiting the activities of Lyn and Syk, furaltadone prevents the phosphorylation of downstream signaling proteins, including mitogen-activated protein (MAP) kinases, which are essential for cytokine production and degranulation. nih.gov

| Parameter | Effect of Furaltadone | IC50 / Concentration |

|---|---|---|

| Mast Cell Degranulation | Inhibition | ~ 3.9 μM |

| TNF-α Production | Suppression | Concentration-dependent |

| IL-4 Production | Suppression | Concentration-dependent |

These findings highlight a distinct immunomodulatory role for furaltadone, independent of its antimicrobial properties, by directly targeting and inhibiting a key signaling pathway in mast cell activation. nih.gov

Suppression of Mast Cell Activation and Degranulation (In Vitro Studies)

In vitro research has demonstrated that this compound effectively suppresses the activation and subsequent degranulation of mast cells, key events in the initiation of allergic responses. nih.gov Mast cells are critical players in allergic diseases, releasing various factors that induce allergic reactions upon activation. nih.gov Studies investigating the effects of furaltadone on mast cells have revealed its inhibitory capabilities on several aspects of this process. nih.govnbinno.com

One of the primary findings is that furaltadone inhibits the degranulation of mast cells stimulated by an antigen. nih.gov This inhibitory effect is concentration-dependent, with a reported half-maximal inhibitory concentration (IC₅₀) of approximately 3.9 μM. nih.gov Degranulation is the process by which mast cells release inflammatory mediators stored in their granules, such as histamine and proteases, which contribute to the symptoms of an allergic reaction.

Beyond inhibiting degranulation, furaltadone has also been shown to suppress the production of pro-inflammatory cytokines, specifically tumor necrosis factor-alpha (TNF-α) and interleukin-4 (IL-4), in a concentration-dependent manner. nih.gov These cytokines play crucial roles in the inflammatory cascade associated with allergic responses.

The mechanistic basis for these inhibitory effects has been traced to the Lyn/Syk pathway within the mast cells. nih.gov Further investigation has shown that furaltadone inhibits the activities of Lyn and Syk, which are critical tyrosine kinases in the signaling cascade initiated by the aggregation of the high-affinity IgE receptor, FcεRI. nih.gov Consequently, the activation of downstream proteins dependent on Syk, such as mitogen-activated protein (MAP) kinases, is also inhibited by furaltadone. nih.gov This demonstrates that furaltadone's suppression of mast cell activation occurs via the inhibition of the Lyn/Syk signaling pathway. nih.gov

The following tables summarize the key findings from in vitro studies on the effect of this compound on mast cell degranulation and cytokine production.

Table 1: Inhibitory Effect of Furaltadone on Mast Cell Degranulation

| Parameter | Value |

| Cell Type | Antigen-stimulated mast cells |

| Inhibitory Action | Inhibition of degranulation |

| IC₅₀ | ~ 3.9 μM |

Table 2: Suppressive Effect of Furaltadone on Cytokine Production in Mast Cells

| Cytokine | Effect | Dependency |

| Tumor Necrosis Factor-α (TNF-α) | Suppressed | Concentration-dependent |

| Interleukin-4 (IL-4) | Suppressed | Concentration-dependent |

Pharmacokinetic and Metabolic Investigations of Furaltadone Hydrochloride in Animal Models

Absorption and Distribution Dynamics in Experimental Animals

Upon administration, furaltadone (B92408) is rapidly absorbed and distributed throughout the body in animal models. In a study involving lactating goats, the parent compound was found to be quickly absorbed, distributed, and extensively broken down. Following intramammary infusion, 99.4% of the total radioactivity from a labeled compound was absorbed within 72 hours. The distribution of this radioactivity, in descending order of abundance, was observed in the kidney, udder, liver, duodenum, muscular tissue, adipose tissue, and bile nih.gov.

In preruminant calves administered a single oral dose of furaltadone, the mean maximum plasma concentration reached approximately 2.5 µg/mL at about 3 hours after administration, indicating significant gastrointestinal absorption nih.govcapes.gov.br.

The following table summarizes the tissue distribution of furaltadone-related radioactivity in lactating goats.

| Tissue | Relative Abundance of Radioactivity |

| Kidney | Highest |

| Udder | High |

| Liver | Moderate |

| Duodenum | Moderate |

| Muscular Tissue | Lower |

| Adipose Tissue | Lower |

| Bile | Lowest |

Biotransformation Pathways and Metabolite Identification

The metabolism of furaltadone is extensive and complex, leading to the formation of various metabolites. A key aspect of its biotransformation is the generation of metabolites that can bind to cellular components.

A significant metabolic pathway for furaltadone is its conversion to 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ). AMOZ is a stable, tissue-bound metabolite that serves as a specific marker for the use of furaltadone researchgate.netsigmaaldrich.comresearchgate.netresearchgate.netresearchgate.net. The formation of AMOZ involves the metabolic alteration of the furaltadone molecule, resulting in a compound that retains a structural component of the parent drug researchgate.netsigmaaldrich.comnih.govnih.gov. Because AMOZ is a direct and specific metabolite, its detection in animal tissues indicates prior exposure to furaltadone nih.govfrontiersin.org.

Research has demonstrated that metabolites of furaltadone covalently bind to cellular proteins. Studies using radiolabelled furazolidone (B1674277), a related nitrofuran, showed that drug residues bind to proteins in vivo researchgate.netsigmaaldrich.comnih.govrsc.org. A portion of these bound residues, including those from furaltadone, possess intact side-chains like AMOZ researchgate.netsigmaaldrich.comnih.gov. This covalent binding results in the formation of persistent, non-extractable residues within tissues. These protein-bound metabolites, such as AMOZ, can be released under mild acidic conditions for analytical detection researchgate.netsigmaaldrich.comrsc.org.

The liver is a primary site for the metabolism of furaltadone. In vitro studies using liver homogenates from goats and cows demonstrated rapid metabolism, with a half-life of 13 minutes nih.gov. An in vivo study in goats showed a slightly longer half-life of 35 minutes nih.gov. These findings highlight the liver's efficiency in breaking down the parent compound. In preruminant calves, the final elimination half-life of furaltadone was determined to be 2.5 hours nih.gov.

The table below presents the metabolic half-life of furaltadone in different hepatic study models.

| Animal Model | Study Type | Half-life |

| Goat | In Vitro (Liver Homogenate) | 13 minutes |

| Cow | In Vitro (Liver Homogenate) | 13 minutes |

| Goat | In Vivo | 35 minutes |

| Preruminant Calf | In Vivo | 2.5 hours |

Excretion Profiles and Tissue Residue Dynamics in Livestock and Poultry

The excretion of furaltadone and the dynamics of its residues in edible tissues are critical areas of investigation. While the parent drug is eliminated relatively quickly, its metabolites can persist.

Studies in livestock and poultry show that while the parent furaltadone compound is unstable and depletes rapidly from edible tissues, its metabolite AMOZ accumulates and persists for a significant duration researchgate.netnih.gov.

In pigs treated with furaltadone, the parent drug was only sporadically detectable in tissues at zero withdrawal time. In contrast, the tissue-bound metabolite AMOZ accumulated to high concentrations and had a depletion half-life of between 5.5 and 15.5 days researchgate.netnih.gov. These metabolites were still readily detectable in tissues six weeks after the cessation of treatment nih.gov.

In chickens, very low concentrations of the parent furaltadone compound were found in muscle, liver, and gizzard samples with no withdrawal period, and none was detectable after a 3-week withdrawal period. However, the metabolite AMOZ was present at significant levels even after this withdrawal period. For instance, after administration of a medicated feed, AMOZ concentrations were 270 μg/kg in meat, 80 μg/kg in liver, and 331 μg/kg in gizzard three weeks after treatment withdrawal researchgate.netnih.gov.

The following table provides data on AMOZ residue concentrations in chicken tissues three weeks after withdrawal of medicated feed.

| Tissue | AMOZ Concentration (μg/kg) |

| Meat | 270 |

| Liver | 80 |

| Gizzard | 331 |

Comparative Metabolic Fate across Animal Species

The metabolic fate of furaltadone hydrochloride exhibits notable variations across different animal species, influenced by physiological and biochemical differences. Studies in ruminants, poultry, and rodents have highlighted these distinctions in terms of absorption, distribution, metabolism, and excretion.

In ruminants such as goats and cows, furaltadone is rapidly metabolized. An in vitro study using liver homogenates from both goats and cows demonstrated a short half-life of 13 minutes. nih.gov An in vivo study in lactating goats showed a slightly longer half-life of 35 minutes, indicating rapid absorption and degradation of the parent compound. nih.gov In these goats, less than 2% of the parent drug was excreted in the urine, with a significant portion of the administered dose being widely degraded. nih.gov The tissue distribution of radioactivity from labeled furaltadone in goats, in decreasing order of abundance, was found to be in the kidney, udder, liver, duodenum, muscular tissue, adipose tissue, and bile. nih.gov In preruminant calves, a single oral dose resulted in a final elimination half-life of 2.5 hours, with approximately 2% of the dose recovered in the urine. nih.gov

In poultry, particularly broiler chickens, the focus of metabolic studies has been on the depletion of its major tissue-bound metabolite, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ). nih.govresearchgate.netresearchgate.net The parent furaltadone compound is unstable and rapidly converts to AMOZ. researchgate.net Studies have shown that while the parent drug is often undetectable after a short withdrawal period, AMOZ persists in edible tissues for a more extended duration. nih.govresearchgate.net The depletion half-life of tissue-bound AMOZ in the muscle of broiler chickens has been reported to be 3.4 days. researchgate.net Metabolite concentrations have been found to be higher in the eyes than in the muscle, with longer half-lives in the eyes. researchgate.net One study found that after a 3-week withdrawal period, AMOZ could still be detected in meat (270 μg/kg), liver (80 μg/kg), and gizzard (331 μg/kg). nih.govresearchgate.net

The following table provides a comparative overview of key pharmacokinetic and metabolic parameters of furaltadone and its metabolite AMOZ in different animal species.

| Parameter | Goat (in vivo) | Cow (in vitro) | Preruminant Calf | Broiler Chicken |

| Half-life of Furaltadone | 35 minutes nih.gov | 13 minutes (liver homogenate) nih.gov | 2.5 hours (elimination) nih.gov | Rapidly metabolized, parent drug often undetectable nih.govresearchgate.net |

| Primary Metabolite | - | - | - | 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ) nih.govresearchgate.netresearchgate.net |

| AMOZ Depletion Half-life (muscle) | - | - | - | 3.4 days (tissue-bound) researchgate.net |

| Urinary Excretion of Parent Drug | < 2% nih.gov | - | ~2% nih.gov | - |

| Tissue Distribution/Residue | Kidney, udder, liver, duodenum, muscle, adipose tissue, bile nih.gov | - | - | AMOZ persists in meat, liver, and gizzard nih.govresearchgate.net |

Drug-Drug Interactions and Metabolism Inhibition Studies in Animal Models

Research in animal models, particularly rats, has demonstrated that furaltadone can inhibit the metabolism of other drugs, suggesting a potential for significant drug-drug interactions. These inhibitory effects are believed to stem from the ability of furaltadone or its metabolites to interfere with hepatic microsomal enzyme systems responsible for drug metabolism.

A study conducted in rats investigated the in vivo effect of furaltadone on the metabolism of several drugs. The findings indicated that pretreatment with furaltadone led to a significant prolongation of pentobarbitone-induced sleeping time. elsevierpure.comnih.gov This suggests that furaltadone inhibits the hepatic enzymes responsible for the metabolism of pentobarbitone, leading to higher plasma concentrations and an extended duration of effect.

Furthermore, the same study demonstrated that furaltadone treatment significantly increased the blood concentration of metronidazole (B1676534). elsevierpure.comnih.gov This interaction points to an inhibition of the metabolic pathways that clear metronidazole from the system. The study also observed a delay in the onset of tremorine-induced effects, such as tremors and salivation, in rats pretreated with furaltadone. elsevierpure.com This delay is attributed to the inhibition of the metabolic conversion of tremorine (B1213734) to its active metabolite, oxotremorine.

These findings collectively suggest that furaltadone acts as an inhibitor of drug metabolism in rats. elsevierpure.com This inhibition can alter the pharmacokinetic and pharmacodynamic properties of co-administered drugs, potentially leading to increased efficacy, prolonged activity, or an elevated risk of toxicity. The co-administration of furaltadone with other therapeutic agents may necessitate careful consideration and monitoring due to these potential interactions.

The table below summarizes the observed drug-drug interactions and metabolism inhibition caused by furaltadone in a rat model.

| Co-administered Drug | Observed Effect in Rats | Implied Metabolic Interaction |

| Pentobarbitone | Prolonged sleeping time elsevierpure.comnih.gov | Inhibition of hepatic metabolism |

| Metronidazole | Increased blood concentration elsevierpure.comnih.gov | Inhibition of metabolic clearance |

| Tremorine | Delayed onset of pharmacological effects elsevierpure.com | Inhibition of metabolic activation to oxotremorine |

Advanced Analytical Methodologies for Furaltadone Hydrochloride and Its Metabolites

Chromatographic Techniques for Detection and Quantification

Chromatography, a cornerstone of analytical chemistry, offers powerful solutions for separating and measuring furaltadone (B92408) and its residues. High-performance liquid chromatography (HPLC) and its coupling with mass spectrometry (LC-MS) are the most prevalent and robust methods employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of furaltadone. openaccessjournals.com The method's effectiveness is influenced by several factors, including the choice of the stationary phase (column), mobile phase composition, flow rate, and injection volume. akademisains.gov.my

One approach involves using a reversed-phase C18 column for separation. akademisains.gov.my For instance, a study quantifying furaltadone alongside other nitrofurans utilized an Agilent Technologies 1200 series HPLC system with a ZORBAX SB-C18 column (4.6 x 250 mm, 5µm). akademisains.gov.my The analysis achieved a retention time of 3.87 minutes for furaltadone with a mobile phase ratio of 40:60 (A:B) and a flow rate of 1.0 mL/min, which produced a narrow and fast elution peak. akademisains.gov.my The method demonstrated good linearity over a concentration range of 1–50 mg/L, with a correlation coefficient (R²) of 0.9971. akademisains.gov.my The limit of detection (LOD) and limit of quantification (LOQ) were reported to be in the ranges of 2.37–10.56 mg/L and 7.17–31.99 mg/L, respectively. akademisains.gov.my

HPLC can be paired with various detectors, such as a diode-array detector (DAD) or an electrochemical detector (ELCD), to enhance sensitivity and selectivity. akademisains.gov.myresearchgate.net An HPLC-ELCD method was modified for monitoring furaltadone hydrochloride in chicken tissues and eggs, achieving a limit of detection of 2 ng/g with recoveries between 80.0% and 99.0%. researchgate.net Another HPLC method employed a UV/Vis spectrophotometer as a detector for analyzing this compound in egg samples after extraction and cleanup, using a LiChrosorb RP-C18 column and a mobile phase of 0.001 M sodium acetate, methanol (B129727), and acetonitrile (B52724) (1:1:1, v/v/v). researchgate.net

| Parameter | Specification | Reference |

|---|---|---|

| Column | ZORBAX SB-C18 (4.6 x 250 mm, 5µm) | akademisains.gov.my |

| Mobile Phase | 40:60 (A:B) ratio | akademisains.gov.my |

| Flow Rate | 1.0 mL/min | akademisains.gov.my |

| Retention Time | 3.87 min | akademisains.gov.my |

| Linearity (R²) | 0.9971 (1–50 mg/L) | akademisains.gov.my |

| LOD | 2.37–10.56 mg/L | akademisains.gov.my |

| LOQ | 7.17–31.99 mg/L | akademisains.gov.my |

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the confirmatory analysis of furaltadone metabolites due to its high sensitivity and specificity. thepharmajournal.comscispace.com These methods typically involve acid hydrolysis to release the protein-bound metabolite AMOZ, followed by derivatization with 2-nitrobenzaldehyde (B1664092) (NBA) to form NP-AMOZ, which is then detected by the instrument. thepharmajournal.comusda.gov

A sensitive LC-MS/MS method for determining AMOZ in dried meat powder utilized a BEH C18 column (100 mm × 2.1 mm, 1.7 µm) with a gradient elution of methanol and 2 mM ammonium (B1175870) formate. thepharmajournal.com The analysis was performed in positive electrospray ionization (ESI) mode, monitoring multiple reaction monitoring (MRM) transitions for NP-AMOZ (335 > 291 and 335 > 127). thepharmajournal.com This method achieved a limit of quantification (LOQ) of 0.13 μg/Kg and mean recoveries ranging from 81% to 108%. thepharmajournal.com

Similarly, a validated method for detecting furaltadone and its metabolite AMOZ in fish muscle by LC/ESI/MS/MS reported a limit of quantification below 1.0 μg/kg for the metabolite. jfda-online.com The decision limit (CCα) for AMOZ was 0.43 μg/kg, and the detection capability (CCβ) was 0.54 μg/kg. jfda-online.com Another study developed an LC-MS/MS methodology for furaltadone in the macroalgae Ulva lactuca, achieving a CCα of 5.57 μg kg⁻¹ and a CCβ of 10.97 μg kg⁻¹. nih.gov

Recent innovations have focused on improving sample preparation efficiency. A rapid method using microwave-assisted derivatization was developed for eight nitrofuran metabolites, including AMOZ. nih.gov This method, validated according to 2021/808/EC legislation, significantly reduced the derivatization time from 16 hours to just over 2 hours and demonstrated a CCα for AMOZ of 0.013 µg kg⁻¹. nih.gov

| Matrix | LOQ | CCα | CCβ | Recovery | Reference |

|---|---|---|---|---|---|

| Dried Meat Powder | 0.13 μg/Kg | N/A | N/A | 81%–108% | thepharmajournal.com |

| Fish Muscle | <1.0 μg/kg | 0.43 μg/kg | 0.54 μg/kg | N/A | jfda-online.com |

| Macroalgae (Ulva lactuca) | N/A | 5.57 μg kg⁻¹ | 10.97 μg kg⁻¹ | 88.9%–95.5% | nih.gov |

| Meat (Bovine) | N/A | 0.013 µg kg⁻¹ | 0.014 µg kg⁻¹ | 96.7%–104.9% | nih.gov |

Electrochemical Detection Methods

Electrochemical methods offer a promising alternative to chromatographic techniques, providing advantages such as low cost, rapid response, simplicity, and high sensitivity. semanticscholar.orgresearchgate.net These methods rely on the electrochemical reduction of the nitro group present in the furaltadone molecule. mdpi.com

The sensitivity and selectivity of electrochemical sensors can be significantly improved by modifying the electrode surface with nanomaterials. These materials enhance the electrocatalytic activity and facilitate faster electron transfer. mdpi.commdpi.com

One such development is a screen-printed carbon electrode (SPCE) modified with europium tungstate (B81510) (Eu₂(WO₄)₃) nanoparticles. mdpi.comelsevierpure.com The modified electrode (ASPCE/Eu₂(WO₄)₃) demonstrated superior electrocatalytic activity for furaltadone detection compared to unmodified electrodes. mdpi.com This enhanced performance is attributed to the high active surface area of the nanoparticles and rapid electron transport. semanticscholar.org The sensor exhibited a high sensitivity of 2.1335 µA µM⁻¹ cm⁻² and a detection limit of 97 µM. mdpi.comelsevierpure.com

Another innovative sensor was developed using a strontium manganese oxide/functionalized hexagonal boron nitride (SrMnO₃/f-BN) composite. mdpi.com This modified electrode showed excellent sensing activity towards furaltadone, with a wide linear range (0.01–152.11 µM) and a very low detection limit of 2.0 nM. mdpi.com The synergistic effect between the f-BN and SrMnO₃ nanospheres reduces mass transfer resistance, leading to its high performance. mdpi.com

| Electrode Modification | Linear Range | Limit of Detection (LOD) | Sensitivity | Reference |

|---|---|---|---|---|

| Eu₂(WO₄)₃ Nanoparticles on SPCE | 10 nM to 300 µM | 97 µM | 2.1335 µA µM⁻¹ cm⁻² | mdpi.comelsevierpure.com |

| SrMnO₃/f-BN Composite on SPCE | 0.01–152.11 µM | 2.0 nM | 2.45 µA µM⁻¹ cm⁻² | mdpi.com |

Various voltammetric techniques are employed to record the current response as a function of an applied potential, allowing for the quantification of electroactive substances like furaltadone. researchgate.net Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) are commonly used for this purpose. mdpi.com

CV is utilized to study the electrochemical behavior of furaltadone at the electrode surface. For example, CV studies revealed that the ASPCE/Eu₂(WO₄)₃ electrode exhibited a significantly higher peak current response for furaltadone reduction compared to bare or activated SPCEs. mdpi.com DPV, known for its higher sensitivity and better resolution than other voltammetry methods, is often used for determining the limit of detection and sensitivity. mdpi.com In the analysis of furaltadone using the Eu₂(WO₄)₃-modified electrode, the DPV responses showed that the reduction peak current increased linearly with the concentration of furaltadone. mdpi.com Similarly, the SrMnO₃/f-BN composite sensor was evaluated using DPV, which confirmed its dramatic sensing application and rapid electron transfer capabilities. mdpi.com These techniques have proven effective in determining furaltadone content in real-world samples, including human urine and wastewater, with good recovery rates. mdpi.com

Immunoassay Development and Validation

Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), provide a rapid, simple, and sensitive screening tool for detecting furaltadone residues, specifically its metabolite AMOZ. elabscience.comnih.gov These methods are suitable for analyzing large numbers of samples. elabscience.com

An indirect competitive ELISA (ic-ELISA) and a fluorescence-linked immunosorbent assay (FLISA) were developed for the detection of AMOZ in edible animal tissues. nih.gov These assays are based on a highly specific monoclonal antibody that recognizes a nitrophenyl derivative of AMOZ. nih.gov The developed ic-ELISA and FLISA showed very high sensitivity, with IC₅₀ values (the concentration required to inhibit 50% of the signal) of 0.11 ng/mL and 0.09 ng/mL, respectively. nih.gov

Validation of these immunoassays is crucial and is typically performed by comparing their results against a reference method like LC-MS/MS. nih.gov For the developed ic-ELISA and FLISA, analysis of furaltadone-dosed hen egg yolk samples showed an excellent correlation with results obtained by LC-MS/MS, with R² values of 0.9911 for ic-ELISA and 0.9921 for FLISA. nih.gov The assays also demonstrated acceptable recovery rates (81.1–105.3%) and good precision. nih.gov

Enzyme-Linked Immunosorbent Assays (ELISA) for Metabolites

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely utilized screening method for the detection of the Furaltadone metabolite, AMOZ. Commercial ELISA kits operate on the principle of a competitive immunoassay. In this format, free AMOZ from a sample or standard competes with a known amount of an enzyme-labeled AMOZ conjugate for a limited number of specific antibody binding sites pre-coated on a microtiter plate. acs.org Following an incubation period, unbound reagents are washed away. A substrate is then added, which reacts with the bound enzyme conjugate to produce a colorimetric signal. The intensity of the color is inversely proportional to the concentration of AMOZ in the sample; a weaker signal indicates a higher concentration of the metabolite. acs.org

These assays are valued for their simplicity, speed, and suitability for screening large numbers of samples. incdsb.ro The validation of these kits is performed according to international standards, such as the European Commission Decision 2002/657/EC, to ensure their reliability for regulatory purposes. researchgate.net Validation parameters include detection capability (CCβ), specificity, and recovery rates. researchgate.netrsc.org For instance, the detection capability for AMOZ in various matrices is often well below the Minimum Required Performance Limit (MRPL) set by regulatory bodies. rsc.org

Below is a table summarizing the performance characteristics of commercially available AMOZ ELISA kits in different food matrices.

| Matrix | Detection Limit (LOD/CCβ) | Recovery Rate (%) | Cross-Reactivity (with other nitrofuran metabolites) | Source |

|---|---|---|---|---|

| Muscle (Livestock, Fish, Shrimp), Liver, Honey, Milk, Egg | 0.1 ppb | 85% ± 25% (for Milk powder, Egg powder, Feed) | <0.1% with Furazolidone (B1674277), Aminohydantoin, and Nitrofurazone (B1679002) metabolites | researchgate.net |

| Bovine and Porcine Liver | ≥ 0.5 ppb | Not Specified | Not Specified | nih.gov |

| Avian Liver | ≥ 1 ppb | Not Specified | Not Specified | nih.gov |

| Aquaculture Products (Fish, Shrimps) | CCβ below 1 µg/kg | Not Specified | Not Specified | researchgate.net |

Immunoaffinity Column Assays

Immunoaffinity columns (IAC) are utilized as a highly specific sample cleanup and concentration tool prior to analysis. These columns contain a solid support to which monoclonal antibodies specific to the target analyte, in this case, the derivatized form of AMOZ, are bound. When a sample extract is passed through the column, the antibodies capture the analyte, while other matrix components are washed away. The purified analyte is then eluted from the column using a specific solvent.

A notable application combines immunoaffinity columns with ELISA to create a reliable and visual detection method. An immunoaffinity test column (IATC) assay has been developed for the detection of the furaltadone metabolite in aquatic products. This method allows for rapid analysis, with results observable by the naked eye within 10 minutes. The visual limit of detection for this combined assay in aquatic products has been reported to be 0.5 ng/g, and its accuracy has been verified by comparison with high-performance liquid chromatography (HPLC).

Sample Preparation and Derivatization Strategies for Metabolite Analysis

Effective sample preparation is a critical prerequisite for the accurate analysis of Furaltadone's metabolite, AMOZ. Since AMOZ exists in tissues covalently bound to proteins, specific strategies are required to release it and prepare it for detection.

Acidic Hydrolysis for Bound Metabolite Release

The initial and most crucial step in analyzing tissue-bound AMOZ is the cleavage of its covalent bond to cellular proteins. This is achieved through mild acidic hydrolysis. The standard procedure involves incubating the homogenized tissue sample (e.g., muscle, liver) with a dilute acid solution, typically hydrochloric acid (HCl). researchgate.netresearchgate.net This process is usually carried out overnight (approximately 16 hours) at a controlled temperature, often around 37°C, to ensure the complete release of the metabolite from the protein matrix. researchgate.netiaea.org This step is fundamental as it makes the AMOZ molecule available for subsequent derivatization and extraction.

Derivatization with 2-Nitrobenzaldehyde (2-NBA)

Following or concurrent with the acidic hydrolysis, the released AMOZ is derivatized to enhance its stability and detectability for analytical instrumentation. The most common derivatizing agent is 2-nitrobenzaldehyde (2-NBA). researchgate.netresearchgate.net The primary amine group of the AMOZ molecule reacts with the aldehyde group of 2-NBA to form a stable nitrophenyl (NP) derivative, 3-((2-nitrophenyl)methylene)-amino)-5-(morpholinomethyl)-2-oxazolidinone (NP-AMOZ). acs.org This reaction is typically performed simultaneously with the hydrolysis step, by including 2-NBA in the acidic incubation mixture. researchgate.netresearchgate.net The resulting NP-AMOZ derivative is more suitable for extraction by organic solvents and subsequent analysis by methods like ELISA or LC-MS/MS. acs.orgresearchgate.net

The table below outlines typical conditions for the hydrolysis and derivatization process.

| Parameter | Condition | Source |

|---|---|---|

| Hydrolysis Acid | Hydrochloric Acid (HCl) | researchgate.netresearchgate.netiaea.org |

| Incubation Temperature | 37°C | researchgate.netiaea.org |

| Incubation Time | Overnight (approx. 16 hours) | researchgate.netiaea.org |

| Derivatizing Agent | 2-Nitrobenzaldehyde (2-NBA) | researchgate.netresearchgate.netiaea.org |

Emerging Analytical Technologies

The pursuit of faster, more sensitive, and field-deployable analytical methods has led to the exploration of novel technologies for the detection of Furaltadone and its metabolites.

Molecularly Imprinted Polymers (MIPs) for Extraction and Sensing

Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered to have tailor-made recognition sites for a specific target molecule. incdsb.ro These "plastic antibodies" are created by polymerizing functional monomers and a cross-linking agent in the presence of a template molecule (in this case, Furaltadone or its metabolite). After polymerization, the template is removed, leaving behind cavities that are complementary in shape, size, and chemical functionality to the target analyte.

MIPs have been developed for the solid-phase extraction (SPE) of nitrofuran antibiotics, including Furaltadone. researchgate.net Their high selectivity allows for the efficient cleanup and pre-concentration of the analyte from complex matrices like animal feed. researchgate.net Beyond extraction, MIPs are being integrated into sensor platforms. By immobilizing MIPs onto a transducer surface (e.g., an electrode or a quartz crystal microbalance), sensors can be created for the rapid screening of biological samples. incdsb.ro These sensors offer the potential for real-time, sensitive detection of Furaltadone residues.

Research into MIPs for Furaltadone has demonstrated their potential, with studies focusing on optimizing the synthesis with various functional monomers and cross-linkers to enhance binding affinity and selectivity.

| MIP Application | Target Analyte | Key Findings | Source |

|---|---|---|---|

| Solid-Phase Extraction (SPE) | Furaltadone, Nitrofurantoin | MIPs showed significantly different and higher retention for target analytes compared to non-imprinted polymers (NIPs). | researchgate.net |

| Sensor Development (Electrochemical Impedance) | Furaltadone | MIPs were successfully immobilized on a gold electrode surface for sensor development. | researchgate.net |

| Chemiluminescence Method | Seven Nitrofurans | MIP-based method achieved high sensitivity with detection limits of 5–12 pg mL⁻¹ in animal feeds. | nebiolab.com |

Environmental Fate, Degradation Pathways, and Ecotoxicological Research of Furaltadone Hydrochloride

Environmental Occurrence and Distribution

Furaltadone's use in animal husbandry has resulted in its detection in various environmental compartments. chemicalbook.comresearchgate.net Due to its application in poultry and aquatic farming, residues of Furaltadone (B92408) and its primary metabolite, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), can contaminate soil and water resources through improper disposal of waste. researchgate.net While the parent compound, Furaltadone, is unstable and has a relatively short half-life, its metabolite AMOZ is more persistent, leading to concerns about long-term environmental contamination. researchgate.net The presence of these residues in the environment is a significant concern due to their toxic, carcinogenic, and mutagenic properties. researchgate.net

Studies have focused on detecting these residues in food products of animal origin, such as poultry muscle and eggs, as well as in environmental samples like industrial wastewater and lake water. researchgate.net The development of sensitive detection methods has been crucial in monitoring the extent of contamination and ensuring food safety. researchgate.net

Degradation Kinetics and Mechanisms in Environmental Matrices

The breakdown of Furaltadone in the environment is influenced by several factors, including light, chemical oxidants, and microbial activity. nih.govresearchgate.net Understanding the kinetics and mechanisms of these degradation processes is essential for predicting its environmental persistence and developing effective remediation strategies.

Photodegradation Studies (UV and Solar)

Photodegradation, particularly indirect photolysis, has been identified as a primary route for the elimination of Furaltadone in aquatic environments. nih.gov Studies have shown that both UV and solar irradiation can effectively degrade Furaltadone, with the process following pseudo-first-order kinetics. bath.ac.ukcsbsju.edu

In homogeneous phase studies, UV irradiation alone leads to slow mineralization. bath.ac.uk However, the efficiency of photodegradation can be significantly enhanced by the presence of other substances. For instance, the combination of UV light with hydrogen peroxide or persulfate accelerates the degradation process. bath.ac.uk Solar light, in conjunction with a catalyst like titanium dioxide (TiO2) and persulfate, has also proven to be an effective and economically viable method for Furaltadone degradation, despite the need for catalyst recovery. bath.ac.uk

The rate of photodegradation is influenced by the composition of the water, with natural organic matter and other dissolved constituents potentially affecting the efficiency of the process. csbsju.edu

Role of Persulfate and Other Oxidants in Degradation Processes

Advanced oxidation processes involving strong oxidizing agents like persulfate have been shown to be highly effective in degrading Furaltadone. When activated by UV or solar irradiation, persulfate generates sulfate (B86663) radicals, which are powerful oxidizing species that can break down the Furaltadone molecule. bath.ac.uk

The combination of UV light and persulfate (UV/PS system) has demonstrated a high degree of mineralization, achieving nearly 80% in half an hour. bath.ac.uk Interestingly, the simultaneous use of hydrogen peroxide and persulfate with UV light did not show a synergistic effect and resulted in a slower mineralization rate due to the excessive production of radicals leading to non-productive reactions. bath.ac.uk In heterogeneous systems using UVA, TiO2, and persulfate, the degradation mechanism is altered, highlighting the complex interplay of different reactive species. bath.ac.uk

Mineralization Studies and Intermediate Product Identification

The complete breakdown of Furaltadone into simpler inorganic compounds, known as mineralization, is the ultimate goal of degradation processes. Studies have identified several intermediate products formed during the degradation of Furaltadone.

In homogeneous phase degradation, 5-hydroxymethylene-2(5H)-furanone and nitric oxide have been proposed as the main intermediates. bath.ac.uk In contrast, heterogeneous phase degradation (UVA/TiO2/PS) leads to the formation of different intermediates, such as C12H17N4O4 and C11H14N3O4, which are then further degraded to smaller molecules like C8H15O3N3, C4H10NO, and C5H10NO. bath.ac.uk The identification of these intermediates is crucial for understanding the degradation pathway and assessing the potential toxicity of the breakdown products. nih.gov

Table 1: Furaltadone Degradation Studies

| Degradation Method | Conditions | Key Findings |

|---|---|---|

| UV Photodegradation | Homogeneous phase | Slow mineralization (k = 0.0013 min⁻¹) bath.ac.uk |

| UV/H₂O₂ | Homogeneous phase | Faster degradation (k = 0.0185 min⁻¹) bath.ac.uk |

| UV/Persulfate (PS) | Homogeneous phase | High mineralization (nearly 80% in 30 min, k = 0.0206 min⁻¹) bath.ac.uk |

| UV/H₂O₂/PS | Homogeneous phase | Slower degradation than UV/PS (k = 0.015 min⁻¹) bath.ac.uk |

| Solar/TiO₂/PS | Heterogeneous phase | Lowest operational cost, requires catalyst recovery bath.ac.uk |

Ecotoxicological Impact on Non-Target Organisms

The presence of Furaltadone and its metabolites in the environment raises concerns about their potential effects on organisms not targeted by their original application.

Aquatic Organism Studies (e.g., Ulva lactuca)

Research on the ecotoxicological impact of Furaltadone has included studies on various aquatic organisms. While specific studies on the direct impact of Furaltadone on the green seaweed Ulva lactuca are not extensively detailed in the provided context, the broader field of ecotoxicology investigates how such contaminants affect marine life. Ulva lactuca is often used in studies to assess the impact of pollutants and has been shown to be an effective biosorbent for various chemicals, potentially influencing the bioavailability of contaminants to other organisms. nih.govmdpi.com Studies on other pollutants have demonstrated that Ulva lactuca can reduce the toxicity of substances to other marine organisms, like mussels, by accumulating the contaminants. nih.gov This highlights the complex interactions within aquatic ecosystems and the need for further research into the specific effects of Furaltadone on primary producers like algae.

Assessment of Degraded Solution Biotoxicity

The degradation of furaltadone hydrochloride, whether through biotic or abiotic processes, results in the formation of various transformation products. An essential aspect of environmental risk assessment is to determine whether these degradation products are more or less harmful than the parent compound. Research into the biotoxicity of degraded furaltadone solutions has employed various ecotoxicological assays to evaluate their effects on different organisms, providing insights into the potential environmental impact of its degradation pathways.

Ecotoxicity Assessment using Vibrio fischeri

Phytotoxicity Assessment using Mung Bean Germination

Phytotoxicity tests are crucial for understanding the potential impact of chemical contaminants on terrestrial and aquatic plants. The mung bean germination assay is a common method used to evaluate the phytotoxicity of various substances. Research has shown that biotoxicity assessments of degraded furaltadone solutions using mung bean germination indicated a lower toxicity profile compared to the original furaltadone solution. researchgate.net This suggests that the degradation process mitigates the adverse effects of furaltadone on plant germination and early growth.

Table 1: Conceptual Representation of Mung Bean Germination Assay Results for Furaltadone and its Degraded Solution

| Test Solution | Germination Percentage (%) | Average Root Length (cm) | Average Shoot Length (cm) |

| Control (Water) | >95 | 5.0 | 7.0 |

| Furaltadone Solution | Lower than control | Shorter than control | Shorter than control |

| Degraded Furaltadone Solution | Higher than Furaltadone Solution | Longer than Furaltadone Solution | Longer than Furaltadone Solution |

| Note: This table is a conceptual representation based on the reported trend of reduced toxicity. Actual quantitative data from specific studies were not available in the search results. |

Antibacterial Activity Assessment using Staphylococcus aureus

To assess the antibacterial potency of furaltadone and its degradation products, cultivation experiments with the bacterium Staphylococcus aureus have been conducted. These assessments have reportedly shown that the degraded furaltadone solution exhibits lower toxicity towards this bacterium than the parent compound. researchgate.net Staphylococcus aureus is a common bacterium, and its response to chemical exposure can provide an indication of the potential impact on microbial communities. The reduction in toxicity suggests that the degradation products of furaltadone are less effective at inhibiting the growth of this bacterium.

The assessment of antibacterial activity typically involves measuring the inhibition of bacterial growth, for instance, by determining the minimum inhibitory concentration (MIC) or by observing the zone of inhibition in an agar (B569324) diffusion assay.

Table 2: Conceptual Representation of Staphylococcus aureus Growth Inhibition by Furaltadone and its Degraded Solution

| Test Solution | Method | Observation | Implied Toxicity |

| Furaltadone Solution | Growth Inhibition Assay | Significant inhibition of bacterial growth | High |

| Degraded Furaltadone Solution | Growth Inhibition Assay | Less inhibition of bacterial growth compared to the parent compound | Low |

| Note: This table is a conceptual representation based on the reported trend of reduced toxicity. Actual quantitative data from specific studies were not available in the search results. |

Structure Activity Relationship Studies and Furaltadone Hydrochloride Derivative Research

Structural Components Critical for Antibacterial Activity

The 5-nitrofuran ring is the cornerstone of the antibacterial activity for the entire nitrofuran class of antibiotics, including furaltadone (B92408). tandfonline.comresearchgate.net This heterocyclic system is a critical pharmacophore, and its presence is indispensable for the compound's therapeutic effect. The antibacterial action is initiated following the intracellular reduction of the nitro group at the C5 position by bacterial nitroreductases. This enzymatic reduction generates highly reactive, short-lived intermediates, such as nitroso and hydroxylamine (B1172632) derivatives, and ultimately, the nitroxyl (B88944) radical.

These reactive species are cytotoxic to the bacterial cell and exert their antibacterial effect through multiple mechanisms. They are known to induce damage to bacterial DNA, inhibit enzymes involved in the citric acid cycle, and interfere with other crucial metabolic pathways. nbinno.com The ability of the 5-nitrofuran ring to undergo this reductive activation within the target pathogen is the fundamental principle of its bactericidal or bacteriostatic action. Consequently, any modification that removes or alters the 5-nitro group invariably leads to a complete loss of antibacterial potency.

Stereoisomerism and Biological Activity (e.g., Levofuraltadone)

Furaltadone possesses a chiral carbon atom at the 5-position of the oxazolidinone ring, meaning it exists as a pair of enantiomers: (S)-furaltadone and (R)-furaltadone. wikipedia.org The racemic mixture is the standard form of furaltadone. The (S)-enantiomer is specifically known as levofuraltadone (B1675104). wikipedia.org

Stereochemistry often plays a critical role in the biological activity of pharmaceuticals, as enzymes and receptors in biological systems are themselves chiral. This principle applies to furaltadone, where the spatial arrangement of the morpholinomethyl group relative to the oxazolidinone ring can influence its interaction with bacterial targets. While detailed comparative studies on the specific activity of each enantiomer are not extensively documented in all public literature, it is a well-established concept in pharmacology that one enantiomer (the eutomer) is often significantly more active than the other (the distomer). Further research is focused on elucidating the precise differences in antibacterial potency and pharmacokinetic profiles between levofuraltadone and its (R)-counterpart to determine if an enantiomerically pure formulation would offer therapeutic advantages over the commonly used racemate.

Design and Synthesis of Novel Furaltadone Hydrochloride Analogs

The core structure of furaltadone has served as a template for the design and synthesis of novel analogs aimed at enhancing antibacterial potency, broadening the spectrum of activity, or improving pharmacokinetic properties. Medicinal chemistry efforts in this area typically focus on modifying specific parts of the molecule while preserving the essential pharmacophores.

Key strategies for creating furaltadone analogs include:

Modification of the Oxazolidinone Side Chain: This involves replacing the morpholine (B109124) ring with other heterocyclic or acyclic amines. The goal is to investigate how changes in the size, basicity, and lipophilicity of this group affect antibacterial activity and cellular uptake.

Substitution on the Furan (B31954) Ring: While the 5-nitro group is essential, substitutions at other positions on the furan ring have been explored. Such modifications could potentially modulate the redox potential of the nitro group, affecting its activation by bacterial nitroreductases, or influence the compound's stability.

The synthesis of these analogs often involves multi-step processes, starting with the construction of a substituted oxazolidinone ring, followed by condensation with 5-nitro-2-furaldehyde (B57684) to form the final nitrofuran derivative. nih.govnih.gov Each new analog must be evaluated through in vitro antibacterial assays to determine its minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria.

Comparative Pharmacological Activity of this compound with Related Nitrofurans

Furaltadone belongs to the nitrofuran class of antibiotics, which includes other notable compounds such as furazolidone (B1674277), nitrofurantoin, and nitrofurazone (B1679002). researchgate.netmost.gov.bd While all share the same fundamental mechanism of action revolving around the reductive activation of the 5-nitrofuran ring, their differing side chains result in distinct pharmacological and activity profiles. tandfonline.comtandfonline.com

Furazolidone: Structurally similar to furaltadone, furazolidone also contains an oxazolidinone ring but lacks the morpholinomethyl substitution at the 5-position. It has been used for gastrointestinal infections. most.gov.bdnih.gov

Nitrofurantoin: This compound features a hydantoin (B18101) side chain instead of an oxazolidinone. It is primarily used for urinary tract infections due to its pharmacokinetic profile, which leads to high concentrations in the urine. nih.gov

Nitrofurazone: Possessing a simple semicarbazone side chain, nitrofurazone is typically used as a topical antibacterial agent.

The comparative activity of these compounds is dependent on the target bacteria and the site of infection. Furaltadone was developed for systemic infections, and its morpholinomethyl group was intended to improve its solubility and distribution in the body compared to earlier nitrofurans. wikipedia.org Studies comparing the in vitro efficacy of these agents show overlapping but distinct spectra of activity. For instance, one nitrofuran may exhibit a lower MIC against a particular bacterial strain than another, a difference attributed to the unique chemical properties conferred by its side chain.

Below is an interactive table summarizing the key structural differences and primary applications of these related nitrofurans.

| Compound | Key Side Chain Structure | Primary Application Focus |

|---|---|---|

| Furaltadone | 5-(Morpholinomethyl)-2-oxazolidinone | Systemic bacterial infections |

| Furazolidone | 3-Amino-2-oxazolidinone | Gastrointestinal infections |

| Nitrofurantoin | 1-Aminohydantoin | Urinary tract infections |

| Nitrofurazone | Semicarbazone | Topical infections |

Emerging Research Challenges and Future Directions in Furaltadone Hydrochloride Studies

Development of Ultrasensitive and Rapid Detection Methods

A primary challenge in managing the risks associated with furaltadone (B92408) hydrochloride is the detection of its residues in food products and the environment. nih.gov Traditional methods like Liquid Chromatography-Mass Spectrometry (LC-MS) are reliable but often require expensive equipment and lengthy sample preparation. nih.govmdpi.com Consequently, a significant area of research focuses on developing more efficient, sensitive, and rapid detection techniques.

Recent advancements include:

Fluorescent Probes: Researchers have developed fluorescent probes using pamoic acid-capped gold nanoparticles (PA@AuNPs). nih.gov This method allows for the ultra-low detection of furaltadone, with a limit of detection (LoD) of 9.78 nM in water and 6.07 nM in blood serum. nih.gov The probe works through a static quenching mechanism, where the presence of furaltadone diminishes the fluorescence intensity of the nanoparticles. nih.gov

Electrochemical Sensors: Modified screen-printed carbon electrodes are being explored for the electrochemical detection of furaltadone. mdpi.com One study utilized a Eu₂(WO₄)₃-nanoparticles-modified electrode, demonstrating a detection limit of 97 µM and a linear range of 10 nM to 300 µM. mdpi.com Another sensor based on a ZnO-ZnCo₂O₄ nano-heterostructure achieved an even lower detection limit of 1.46 nM. researchgate.net These sensors offer advantages such as low cost, rapid response, and high sensitivity. mdpi.com

Rapid Liquid Chromatography-Tandem Mass Spectrometry (LC–MS/MS): Innovations in sample preparation have significantly reduced analysis time. A method using a microwave-assisted reaction for derivatization, followed by a modified QuEChERS extraction, shortened the laboratory turnaround time from four to two days. nih.gov This method was validated for eight different nitrofuran drugs, including furaltadone, with decision limits (CCα) ranging from 0.013 to 0.200 µg kg⁻¹. nih.gov

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA kits are used to screen for the major metabolite of furaltadone, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ). usda.gov This method involves hydrolyzing tissue samples to release the protein-bound metabolite, which is then derivatized and detected by the assay. usda.gov

| Detection Method | Key Features | Limit of Detection (LoD) / Decision Limit (CCα) | Reference |

|---|---|---|---|

| Fluorescent Probe (PA@AuNPs) | Rapid, high sensitivity, useful for real samples like blood serum. | 9.78 nM (in water), 6.07 nM (in blood serum) | nih.gov |

| Electrochemical Sensor (ZnO-ZnCo₂O₄) | Low cost, rapid response, high sensitivity. | 1.46 nM | researchgate.net |

| Rapid LC-MS/MS | Shortened analysis time (2 days), confirmatory method. | 0.013–0.200 µg kg⁻¹ | nih.gov |

| ELISA | Screening method for the metabolite AMOZ. | ≥ 0.5 ppb in bovine/porcine liver, ≥1 ppb in avian liver | usda.gov |

Comprehensive Understanding of Environmental Transport and Bioaccumulation

Furaltadone's persistence and potential for bioaccumulation are significant environmental concerns. Research is ongoing to fully map its journey through various ecosystems.

Studies have shown that furaltadone is unstable and rapidly metabolizes to AMOZ, which can bind to cellular proteins in tissues. usda.govresearchgate.net This makes the metabolite a key target for monitoring bioaccumulation. A study on poultry administered furaltadone found that while the parent compound was undetectable after a three-week withdrawal period, the tissue-bound metabolite AMOZ persisted at significant levels. nih.gov

| Tissue Type | AMOZ Concentration (µg/kg) | Conditions | Reference |

|---|---|---|---|

| Muscle (Meat) | 270 | 3 weeks after withdrawal of medicated feed containing furaltadone (132 mg/kg). | nih.gov |

| Liver | 80 | ||

| Gizzard | 331 |

In aquatic environments, hydrolysis has an insignificant impact on the degradation of furaltadone. nih.gov Instead, indirect photolysis has been identified as the main route of its elimination. nih.gov The compound's presence in water systems, often through wastewater discharge or agricultural runoff, poses a risk to aquatic life and highlights the need for effective water treatment strategies. researchgate.net

Advanced Mechanistic Elucidation of Biological and Toxicological Pathways

Understanding the precise mechanisms by which furaltadone hydrochloride exerts its antibacterial and toxic effects is crucial for risk assessment. Its primary antibacterial action involves being metabolically activated within bacterial cells to generate reactive intermediates. nbinno.com These intermediates cause irreversible damage by inducing breaks in the structural backbone of bacterial DNA and RNA, thereby inhibiting replication and leading to cell death. nbinno.comnbinno.com

The toxicological concerns, particularly its carcinogenic and mutagenic potential, have led to its ban in food animal production. wikipedia.orgnih.gov Furaltadone is rapidly metabolized in the body to AMOZ, which becomes bound to tissues and is the primary residue of concern. semanticscholar.org Research is also beginning to focus on the toxicity of its environmental degradation products. A recent study proposed a pathway for the photolytic transformation of furaltadone and used in silico simulations and in vitro methods to evaluate the toxicity and mutagenicity of these photoproducts. nih.gov

Research into Mitigation Strategies for Environmental Contamination

Given the persistence of furaltadone and its metabolites, developing effective mitigation strategies is a key research priority. The focus is on preventing the entry of these compounds into the environment and remediating existing contamination.

Bioremediation: Utilizing living organisms such as bacteria, fungi, and algae to degrade pharmaceutical compounds in soil and water. nih.gov

Advanced Wastewater Treatment: Improving existing wastewater treatment plants to more effectively remove recalcitrant pharmaceutical compounds before discharge into aquatic systems. researchgate.net

Microbial Electrochemical Technologies: An emerging eco-friendly solution for removing pharmaceutical pollutants from wastewater. nih.gov

Investigation of Non-Antibiotic Research Applications

Beyond its antibacterial properties, emerging research suggests this compound may have other biological activities. Studies have indicated that the compound possesses immunomodulatory effects. nbinno.comnbinno.com Specifically, research shows that this compound can suppress IgE-mediated allergic responses by inhibiting the activation of mast cells, which are key players in the allergic cascade. nbinno.comnbinno.com This discovery opens up potential, albeit purely investigational at this stage, avenues for furaltadone as a research chemical to study inflammatory and allergic conditions, moving beyond its traditional role as a veterinary antibiotic. nbinno.com

Q & A

Q. What is the mechanism of action of furaltadone hydrochloride against bacterial pathogens such as Salmonella and Staphylococcus?

this compound, a nitrofuran derivative, exerts antibacterial effects by disrupting bacterial enzyme systems, particularly through nitroreduction to generate reactive intermediates that damage DNA and inhibit ribosomal function . For methodological validation, researchers should perform in vitro assays (e.g., minimum inhibitory concentration, MIC) under anaerobic conditions to mimic nitroreductase activity, using reference strains of Salmonella enterica and Staphylococcus aureus .

Q. How can researchers detect and quantify this compound residues in biological samples?

Detection relies on immunoassays (e.g., ELISA kits targeting metabolites like 3-amino-5-morpholinomethyl-2-oxazolidinone, AMOZ) for screening, followed by confirmatory methods such as liquid chromatography-mass spectrometry (LC-MS). Sample preparation should include acid hydrolysis to release protein-bound metabolites from tissues or aquatic products . Researchers must validate recovery rates using spiked matrices and adhere to regulatory limits (e.g., EU banned use in food animals due to carcinogenicity concerns) .

Q. What analytical techniques are recommended for characterizing this compound’s purity and stability?

High-performance liquid chromatography (HPLC) with UV detection (e.g., 365 nm) is standard for purity assessment, while stability studies require storage at 4°C in light-protected containers to prevent photodegradation . Complementary methods include nuclear magnetic resonance (NMR) for structural confirmation and Fourier-transform infrared spectroscopy (FT-IR) for functional group analysis .

Advanced Research Questions

Q. How should researchers design experiments to evaluate this compound’s efficacy in Salmonella infection models?

Use murine models of enteric salmonellosis with oral administration of this compound (dose range: 10–50 mg/kg/day). Monitor bacterial load reduction in fecal samples via colony counting and compare with untreated controls. Include histopathological analysis of intestinal tissue to assess toxicity . Ethical approval and compliance with institutional animal care protocols are mandatory .

Q. What methodologies are optimal for identifying furaltadone’s bioactive metabolites in in vivo systems?

Employ liquid chromatography-high-resolution mass spectrometry (LC-HRMS) to profile metabolites in liver microsomal incubations or serum samples. Synthesize reference standards (e.g., AMOZ) for comparative analysis and use isotopic labeling to trace metabolic pathways . Consider species-specific cytochrome P450 variations when extrapolating data .

Q. How can researchers resolve contradictory data on furaltadone’s bacteriostatic vs. bactericidal effects?

Contradictions may arise from differences in bacterial strain susceptibility or experimental conditions. Conduct time-kill assays under standardized pH and oxygen levels, and quantify ATP synthesis inhibition to differentiate static vs. cidal effects . Use isogenic mutant strains lacking nitroreductase activity to clarify bioactivation dependencies .

Q. What strategies mitigate the risk of this compound interfering with co-administered therapeutics?

Perform in vitro synergy/antagonism assays (e.g., checkerboard dilution) with common antibiotics (e.g., beta-lactams, aminoglycosides). Use fractional inhibitory concentration indices (FICI) to classify interactions and validate findings in co-culture infection models . Monitor hepatic enzyme activity to assess metabolic interference .

Q. How can researchers investigate furaltadone’s degradation pathways under environmental conditions?

Simulate environmental exposure by subjecting furaltadone to UV light, varying pH levels, and oxidizing agents. Analyze degradation products via LC-MS/MS and assess their ecotoxicity using Daphnia magna or algal growth inhibition tests . Include controls with stabilizers (e.g., antioxidants) to identify protective formulations .

Ethical and Regulatory Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?